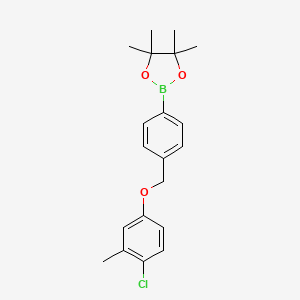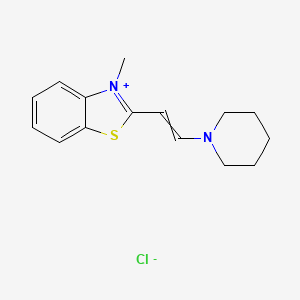
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride: is a chemical compound with the molecular formula C15H19ClN2S and a molecular weight of 294.84 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a piperidinovinyl group and a methyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride typically involves the reaction of 2-methylbenzothiazole with 2-piperidinovinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylbenzothiazole
- 2-Piperidinovinyl chloride
- Benzothiazole derivatives
Uniqueness: 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is unique due to its specific structural features and chemical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
63512-55-0 |
|---|---|
Molekularformel |
C15H19ClN2S |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IISUOAKTJZTCTI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




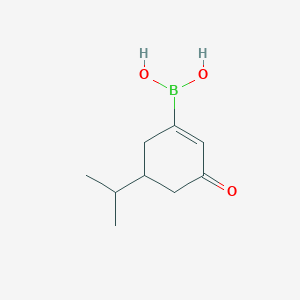
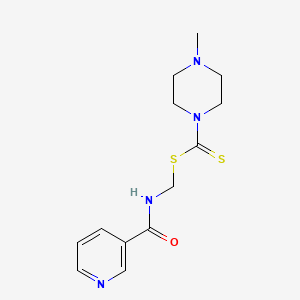
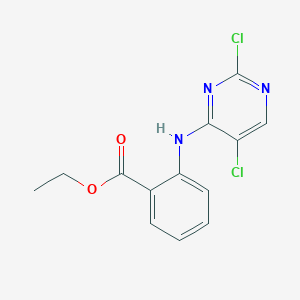
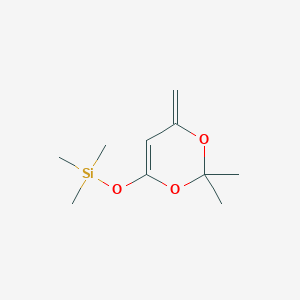
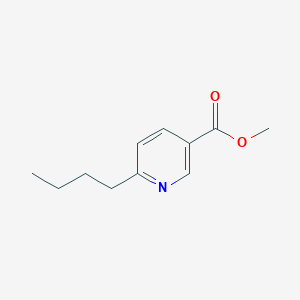
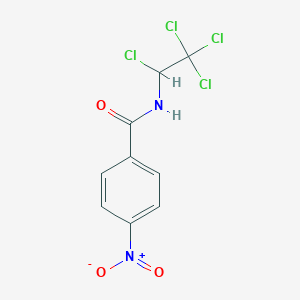
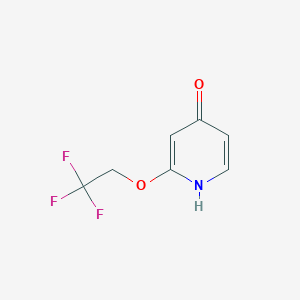


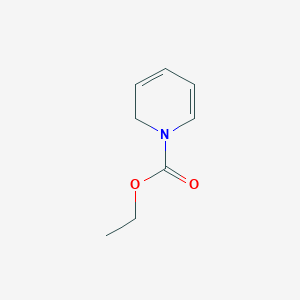
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
